4-Fluoro-1H-indazol-5-OL

Vue d'ensemble

Description

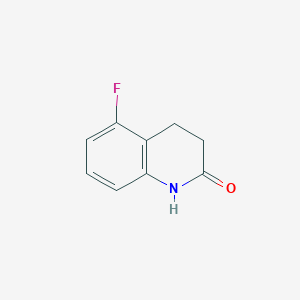

“4-Fluoro-1H-indazol-5-OL” is a chemical compound with the molecular formula C7H5FN2O . It is a type of indazole, which is a bicyclic compound consisting of fused benzene and pyrazole rings . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

Indazoles can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Molecular Structure Analysis

The molecular structure of “4-Fluoro-1H-indazol-5-OL” includes a fluorine atom attached to the fourth carbon of the indazole ring and a hydroxyl group attached to the fifth carbon . The exact mass of the compound is 152.038589 .

Chemical Reactions Analysis

The chemical reactions involving indazoles are influenced by their tautomeric forms. The 1H-indazole form is more thermodynamically stable than the 2H-indazole form, making it the predominant tautomer . This tautomerism greatly influences the synthesis, reactivity, and physical properties of indazoles .

Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 343.0±22.0 °C at 760 mmHg, and a flash point of 161.3±22.3 °C . The molecular weight of the compound is 152.126 .

Applications De Recherche Scientifique

Photostable NIR Probes for Mitochondria

4-Fluoro-1H-indazol-5-OL derivatives have been utilized in the development of novel photostable near-infrared (NIR) probes for bioimaging applications. Specifically, these compounds have been synthesized through palladium-catalyzed oxidative C-H/C-H cross-coupling reactions, resulting in biheteroaryl fluorophores with tunable emissions and high quantum yields. Indazo-Fluor 5h, a derivative of this class, has demonstrated exceptional photostability and low cytotoxicity, making it a prominent reagent for in vivo mitochondria imaging, surpassing the performance of commercially available trackers (Cheng et al., 2016).

Antimicrobial and Antifungal Agents

Compounds derived from 4-Fluoro-1H-indazol-5-OL have shown significant antibacterial and antifungal activities. A study highlighted the synthesis of biologically promising 1-((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones demonstrating considerable potency against bacterial strains such as S. Epidermidis and B. Subtilis, and fungal strains including A. Niger and C. Albicans. These findings suggest the potential of 4-Fluoro-1H-indazol-5-OL derivatives in developing new antimicrobial agents (Deswal et al., 2020).

Antitumor Activities

The antitumor properties of 4-Fluoro-1H-indazol-5-OL derivatives have been investigated, with certain compounds showing the ability to inhibit cancer cell proliferation. For example, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide exhibited significant inhibitory effects on various cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Hao et al., 2017).

COX-2 Inhibition

The derivatives of 4,5-diaryl-1H-pyrazole-3-ol, synthesized utilizing 4-Fluoro-1H-indazol-5-OL as a template, have been evaluated as potential COX-2 inhibitors. This research contributes to the development of new anti-inflammatory agents by exploring the pharmacological activities of fluorinated compounds (Patel et al., 2004).

Fluorinated Molecules for Chemical and Medical Applications

The synthesis of fluorinated organic molecules, including those derived from 4-Fluoro-1H-indazol-5-OL, has garnered interest for various chemical and medical applications. Efficient methods for synthesizing these compounds, such as a fluorination/aryl migration/cyclization cascade, have been developed, underscoring the importance of fluorinated molecules across disciplines (Ulmer et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

4-fluoro-1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCVLLSQSMSLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1H-indazol-5-OL | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)

![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)

![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)